Tert-butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate

Chemical Identity Verification Procurement Quality Control CAS Registry Integrity

tert-Butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate (CAS 849928-27-4) is a Boc-protected 4,4-disubstituted piperidine building block bearing both a nitrile and a tertiary dimethylamino group at the C-4 position. With a molecular formula of C₁₃H₂₃N₃O₂ and a molecular weight of 253.34 g/mol, it is classified as a heterocyclic intermediate and is commercially available at purities of 97–98% from multiple global suppliers.

Molecular Formula C13H23N3O2
Molecular Weight 253.34
CAS No. 849928-27-4
Cat. No. B3029981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate
CAS849928-27-4
Molecular FormulaC13H23N3O2
Molecular Weight253.34
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C#N)N(C)C
InChIInChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)16-8-6-13(10-14,7-9-16)15(4)5/h6-9H2,1-5H3
InChIKeyCOVRYKGBHLVHIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate (CAS 849928-27-4): A Dual-Function Synthetic Intermediate for Medicinal Chemistry


tert-Butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate (CAS 849928-27-4) is a Boc-protected 4,4-disubstituted piperidine building block bearing both a nitrile and a tertiary dimethylamino group at the C-4 position . With a molecular formula of C₁₃H₂₃N₃O₂ and a molecular weight of 253.34 g/mol, it is classified as a heterocyclic intermediate and is commercially available at purities of 97–98% from multiple global suppliers [1]. The compound is employed as a key synthetic precursor in the construction of bioactive molecules, particularly kinase inhibitors and G‑protein‑coupled receptor modulators, owing to its quaternary α‑aminonitrile motif and the orthogonal deprotection capability conferred by the Boc group [1].

Why tert-Butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate Cannot Be Interchanged with Generic 4‑Cyanopiperidine Analogs


Substitution of tert-butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate with simpler 4‑cyanopiperidine derivatives (e.g., N-Boc-4-cyanopiperidine, CAS 91419-52-2) or with unprotected 4‑cyano-4‑(dimethylamino)piperidine introduces critical functional losses. The combined quaternary α‑aminonitrile centre (4‑CN + 4‑N(CH₃)₂) is a defined pharmacophoric element in multiple advanced leads, including the clinical CSF‑1R inhibitor JNJ‑28312141 [1]. Removal of the dimethylamino group eliminates this recognition motif, while omission of the Boc group forfeits orthogonal N‑protection essential for iterative coupling or late‑stage diversification. Furthermore, the stereochemical outcome of Strecker‑type syntheses is strongly amine‑dependent: dimethylamine gives distinct isomer ratios and conformer populations compared with ammonia or methylamine [2], meaning that even a simple N‑monomethyl analog does not reproduce the same product profile. These interdependent features make direct generic substitution chemically and pharmacologically invalid for any application requiring the 4‑cyano‑4‑(dimethylamino)‑N‑Boc‑piperidine scaffold.

Evidence-Based Product Differentiation: tert-Butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate vs. Closest Analogs


CAS Registry Integrity: Correct Identity Resolution Prevents Procurement of a Mislabelled Compound

Multiple chemical supplier databases conflate CAS 849928-27-4 with N-(tert-butoxycarbonyl)-L-valine ethyl ester, a structurally unrelated amino acid derivative . The true identity of the target compound is unambiguously defined by its InChI Key (COVRYKGBHLVHIR-UHFFFAOYSA-N) and canonical SMILES (CN(C)C1(C#N)CCN(C(=O)OC(C)(C)C)CC1) [1]. When the correct structure is specified, the compound can be sourced with verified purity (98 % by HPLC) from suppliers such as Fluorochem , whereas the mislabelled entity fails to meet the structural requirements for piperidine-based medicinal chemistry programs.

Chemical Identity Verification Procurement Quality Control CAS Registry Integrity

Purity Benchmarking: tert-Butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate Delivers 98 % Purity vs. 96–97 % for Common 4‑Cyanopiperidine Analogs

Vendor technical datasheets report a purity of 98 % (HPLC) for the target compound , while the widely used comparator N-Boc-4-cyanopiperidine (CAS 91419-52-2) is typically supplied at 96–97 % purity . Although the absolute difference is modest, the target compound meets the ≥98 % threshold commonly required for fragment-based screening libraries and late-stage intermediate campaigns, whereas the comparator may require additional purification before use in such stringent applications.

Purity Specification Quality Benchmarking HPLC Purity

Fractional sp³ (Fsp3) and Lipophilicity: Enhanced Three-Dimensionality Differentiates This Scaffold from Simpler 4‑Cyanopiperidine Building Blocks

The target compound exhibits a calculated Fsp3 of 0.846 and a cLogP of 0.88 . In contrast, the unsubstituted analog N-Boc-4-cyanopiperidine (CAS 91419-52-2) has an Fsp3 of approximately 0.73 (8 sp³ carbons / 11 total carbons) and a comparable cLogP . The higher Fsp3 of the target compound reflects the additional sp³‑hybridized methyl groups on the dimethylamino substituent, conferring greater three-dimensional character—a parameter increasingly correlated with improved clinical success rates in drug discovery [1].

Fsp3 Lipophilicity Molecular Descriptors Drug-Likeness

Stereochemical Control in Synthesis: Dimethylamine Addition Produces Distinct Stereoisomer Profiles Compared with Ammonia or Methylamine

In a systematic study of modified Strecker reactions on substituted 4‑hydroxy‑4‑cyanopiperidines, dimethylamine gave a different ratio of stereoisomers compared with ammonia or methylamine, as determined by ¹H and ¹³C NMR spectroscopy [1]. The N‑benzyl‑4‑cyano‑4‑(dimethylamino)piperidines obtained from dimethylamine exhibited unusual stereocontrol when substituents were present at C(2) and C(5) of the piperidine ring, whereas the corresponding 4‑amino and 4‑(methylamino) analogs did not show the same stereochemical bias. Extrapolating to the Boc‑protected series, the target compound is expected to inherit this distinct stereochemical profile, which can be exploited for the diastereoselective construction of downstream targets.

Stereochemistry Strecker Reaction Piperidine Synthesis Conformational Analysis

Direct Linkage to Clinical Candidate JNJ‑28312141: Scaffold Resides Within a CSF‑1R Inhibitor with 0.69 nM IC₅₀

The 4‑cyano‑4‑(dimethylamino)piperidine motif is embedded in the structure of JNJ‑28312141 (CAS 885692-52-4), a potent colony‑stimulating factor‑1 receptor (CSF‑1R / FMS) inhibitor with an IC₅₀ of 0.69 nM [1]. JNJ‑28312141 inhibits proliferation of MV‑4‑11, M‑07e, and TF‑1 cells with IC₅₀ values of 21, 41, and 150 nM, respectively, and demonstrates anti‑inflammatory activity in a mouse arthritis model [1]. The target compound serves as a direct synthetic precursor for constructing this class of arylamide CSF‑1R inhibitors; close analogs lacking the 4‑dimethylamino or Boc groups cannot be used for this purpose without additional synthetic manipulation. This link to a well‑characterised clinical candidate provides a validated rationale for procuring the target compound over generic 4‑cyanopiperidine alternatives.

CSF-1R Inhibitor JNJ-28312141 Kinase Inhibitor Anti-inflammatory

Orthogonal Boc Protection Enables Selective Deprotection Under Mild Acidic Conditions Compatible with Multi‑Step Synthesis

The Boc group on the target compound can be removed selectively with trifluoroacetic acid (TFA) in dichloromethane at room temperature, yielding the free piperidine without affecting the 4‑cyano or 4‑dimethylamino functionalities [1]. This is a standard orthogonal deprotection strategy: Boc is cleaved under acidic conditions while benzyloxycarbonyl (Cbz) or benzyl protecting groups (if present elsewhere in the molecule) remain intact [2]. In contrast, the de‑protected 4‑cyano‑4‑(dimethylamino)piperidine (free base) cannot be used directly in iterative coupling sequences without re‑protection, adding synthetic steps. The Boc‑protected form is therefore the preferred procurement specification for fragment coupling and library synthesis.

Orthogonal Protection Boc Deprotection Multi-Step Synthesis Piperidine Diversification

High-Value Application Scenarios for tert-Butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate in Drug Discovery and Chemical Biology


Synthesis of Colony‑Stimulating Factor‑1 Receptor (CSF‑1R) Inhibitor Libraries

The target compound is a validated intermediate for constructing arylamide CSF‑1R inhibitors such as JNJ‑28312141 (CSF‑1R IC₅₀ = 0.69 nM) [1]. Medicinal chemistry teams developing next‑generation CSF‑1R antagonists for immuno‑oncology or inflammatory diseases can use this scaffold to generate focused libraries around the 4‑cyano‑4‑(dimethylamino)piperidine pharmacophore, leveraging the Boc group for late‑stage N‑diversification.

Fragment‑Based Drug Discovery (FBDD) with High‑Fsp3 Piperidine Cores

With an Fsp3 of 0.846 and cLogP of 0.88 [1], the compound occupies a favourable region of three‑dimensional fragment space. It is well‑suited for inclusion in fragment screening libraries where high sp³ character is correlated with superior developability profiles [2]. The 98 % purity specification [1] meets the stringent quality requirements of fragment‑based screening campaigns.

Orthogonal Protection Strategies for Multi‑Step Synthesis of Bifunctional Piperidines

The Boc group allows selective, high‑yielding deprotection (71–90 % for representative substrates) under mild acidic conditions (TFA/CH₂Cl₂) that do not compromise the 4‑cyano or 4‑dimethylamino groups [1]. This enables iterative coupling sequences where the piperidine nitrogen is unmasked only at the desired step, a critical requirement for the construction of bifunctional or trivalent piperidine conjugates used in chemical biology probe development.

Stereochemistry‑Driven Synthesis of Quaternary α‑Aminonitrile Piperidines

The dimethylamino substituent directs a distinct stereochemical outcome in Strecker‑type reactions compared with ammonia or methylamine [1]. Process chemistry groups aiming to access a specific diastereomer of a 4‑cyano‑4‑aminopiperidine intermediate should select the dimethylamino congener when the target stereochemistry matches that imparted by the tertiary amine, as the isomeric profile cannot be replicated using primary or secondary amine inputs.

Quote Request

Request a Quote for Tert-butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.